2,6-Bis(bromomethyl)pyridine

Nucleophilic substitution kinetics Leaving group ability Alkylation rate

2,6-Bis(bromomethyl)pyridine (CAS 7703-74-4) is a heterobifunctional pyridine derivative bearing two bromomethyl substituents at the 2- and 6-positions. It serves as a versatile bis-electrophilic building block for constructing terdentate pincer ligands, macrocyclic frameworks, and crosslinked polymer architectures through nucleophilic substitution at both benzylic bromide sites.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 7703-74-4
Cat. No. B1268884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(bromomethyl)pyridine
CAS7703-74-4
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)CBr)CBr
InChIInChI=1S/C7H7Br2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2
InChIKeyQUTSYCOAZVHGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(bromomethyl)pyridine (CAS 7703-74-4): A Bis-electrophilic Pyridine Building Block for Ligand Scaffolds, Macrocycles, and Crosslinking Agents


2,6-Bis(bromomethyl)pyridine (CAS 7703-74-4) is a heterobifunctional pyridine derivative bearing two bromomethyl substituents at the 2- and 6-positions. It serves as a versatile bis-electrophilic building block for constructing terdentate pincer ligands, macrocyclic frameworks, and crosslinked polymer architectures through nucleophilic substitution at both benzylic bromide sites [1]. The compound is a crystalline solid (mp 85–87 °C) with the bromomethyl arms oriented to opposite sides of the pyridine plane, a conformation that facilitates bimolecular macrocyclization and metal coordination through the pyridyl nitrogen [1]. Commercial availability at 98% purity supports its ready procurement for research and pilot-scale synthesis.

Why 2,6-Bis(bromomethyl)pyridine Cannot Be Casually Replaced by Its Chloro, Hydroxy, or Regioisomeric Analogs


The benzylic bromide leaving groups on 2,6-bis(bromomethyl)pyridine confer a reactivity profile that is fundamentally different from its closest in-class analogs. Bromide is approximately 50 times more labile than chloride in SN2 nucleophilic substitution reactions (relative rate constants: Br ≈ 10,000 vs. Cl ≈ 200), a kinetic advantage that directly governs reaction rates, achievable yields, and the feasibility of macrocyclization under mild conditions [1]. Simply substituting the chloro analog (2,6-bis(chloromethyl)pyridine, CAS 3099-28-3) results in markedly slower alkylation kinetics, often necessitating higher temperatures, longer reaction times, or stronger nucleophiles to achieve comparable conversion [2]. The regioisomer 3,5-bis(bromomethyl)pyridine positions the electrophilic sites at the meta positions relative to the pyridine nitrogen, precluding the chelating terdentate N-donor geometry that is central to pincer ligand and macrocycle design. The following quantitative evidence establishes where 2,6-bis(bromomethyl)pyridine provides verifiable differentiation for procurement and use.

Quantitative Differentiation Evidence for 2,6-Bis(bromomethyl)pyridine vs. Closest Analogs: A Procurement-Focused Data Guide


Bromide vs. Chloride Leaving Group: ~50-Fold Kinetic Advantage in SN2 Alkylation Reactions

2,6-Bis(bromomethyl)pyridine bears benzylic bromide groups, which are substantially better leaving groups than the chloride groups of its closest analog, 2,6-bis(chloromethyl)pyridine. Standard SN2 relative reactivity scales place bromide at ~10,000 versus chloride at ~200 on a normalized scale where fluoride = 1 [1]. This ~50-fold rate enhancement means that under otherwise identical conditions, the bromo compound will complete nucleophilic substitution substantially faster, enabling lower reaction temperatures, shorter reaction times, and higher conversion in alkylation, macrocyclization, and crosslinking applications [2].

Nucleophilic substitution kinetics Leaving group ability Alkylation rate

Melting Point and Handling: 12 °C Higher Than Chloro Analog Improves Solid-State Stability and Purification

2,6-Bis(bromomethyl)pyridine exhibits a melting point of 85–87 °C , which is approximately 12 °C higher than that of 2,6-bis(chloromethyl)pyridine (mp 73–78 °C) . This higher melting point means the bromo compound remains a stable crystalline solid at ambient laboratory temperatures (20–25 °C), whereas the chloro analog approaches its melting range and may exhibit softening or partial melting during storage or handling in warmer environments. The higher mp also facilitates purification by recrystallization from diethyl ether at room temperature, as demonstrated in the crystallographic study .

Physical property differentiation Melting point Solid-state handling

Crystal Structure Isomorphism and Halogen–Halogen Contacts: Br···Br vs. Cl···Cl Interactions in the Solid State

Single-crystal X-ray diffraction studies confirm that 2,6-bis(bromomethyl)pyridine (monoclinic, P2₁/c, a = 9.2955 Å, b = 12.980 Å, c = 7.5288 Å, β = 110.75°, V = 849.5 ų, Dx = 2.072 Mg m⁻³) [1] forms an isomorphous pair with its chloro analog [2]. In the bromo crystal, a short intermolecular Br···Br contact of 3.6025 (11) Å is observed between inversion-related molecules, which is below the sum of van der Waals radii and indicative of type I halogen–halogen interaction [1]. The chloro analog exhibits a corresponding Cl···Cl contact of 3.4342 (3) Å, which is approximately 0.1 Å below the van der Waals sum [2]. The centroid–centroid distance between stacked pyridine rings in the bromo compound is 3.778 (2) Å, establishing a well-defined π-stacking architecture that is structurally characterized and reproducible [1].

Crystal engineering Halogen bonding Solid-state packing

Scalable One-Step Synthesis from 2,6-Lutidine: Patent-Reported Yield of 85.6–86.5% at 97% Purity

A Chinese patent (CN201811614690) discloses a one-step synthesis of 2,6-bis(bromomethyl)pyridine directly from 2,6-dimethylpyridine (2,6-lutidine), bromine, AIBN initiator, and nitric acid in dichloromethane, achieving an isolated yield of 85.6–86.5% with 97% purity by HPLC [1]. This route uses inexpensive commodity starting materials and avoids the costlier 2,6-pyridinedimethanol precursor required by the alternative HBr/PBr₃ route. The patent explicitly identifies 2,6-bis(bromomethyl)pyridine as the key intermediate for the platelet aggregation inhibitor pizadil, establishing industrial relevance [1]. While comparable patent data for the chloro analog are not consolidated in a single accessible source, the bromination route benefits from the high reactivity of elemental bromine toward methyl C–H bonds under radical conditions, a transformation that is less efficient with chlorine due to lower radical halogenation selectivity.

Process chemistry Synthesis scalability Pharmaceutical intermediate

Macrocycle and Pincer Ligand Formation: Demonstrated Yields of 50–76% in Cyclophane and Tungsten-Alkylation Reactions

2,6-Bis(bromomethyl)pyridine has been employed as the key electrophilic building block in several structurally demanding macrocyclization reactions. The 3+1 condensation with 2,6-bis(imidazolmethyl)pyridine in CH₂Cl₂ affords a dicationic imidazolium-linked cyclophane in 50% isolated yield [1]. In organometallic chemistry, alkylation of (PPh₄)[Cp*WS₃] and (PPh₄)₂[WS₄] with 2,6-bis(bromomethyl)pyridine yields the dinuclear complex [(Cp*WS₂)₂{2,6-(SCH₂)₂(C₅H₃N)}]·CH₃CN in 73.1% yield and the first example of a bisalkylated tetrathiometalate, WS₂{2,6-(SCH₂)₂(C₅H₃N)}, in 76.0% yield [2]. These macrocyclization and metal-templated alkylation yields are enabled by the high leaving-group propensity of the benzylic bromide arms; the chloro analog would be expected to require forcing conditions or metal catalysis to achieve comparable conversion, though direct side-by-side studies under identical conditions have not been published.

Macrocycle synthesis Cyclophane Pincer ligand Organometallic chemistry

Ethylene Polymerization Catalyst Precursor: Vanadium Complex Derived from 2,6-Bis(bromomethyl)pyridine Produces Ultra-High Molecular Weight Polyethylene (Mw up to 1.0 × 10⁶ g/mol)

2,6-Bis(bromomethyl)pyridine serves as the precursor to terdentate 2,6-bis(azolylmethyl)pyridine ligands, which upon complexation with vanadium(III) and activation with AlEtCl₂ generate highly active ethylene polymerization catalysts operating at ambient temperature [1]. The resulting polyethylene exhibits ultra-high molecular weight (Mw up to 1.0 × 10⁶ g/mol) with a unimodal molecular weight distribution, indicating a single-site catalytic mechanism [1]. The analogous ligand scaffold derived from 2,6-bis(chloromethyl)pyridine would require the same nucleophilic substitution chemistry with pyrazoles or indazoles but would proceed more sluggishly due to the poorer chloride leaving group, potentially reducing ligand yield and increasing purification burden. The chromium(III) analogs bearing the same bis(azolylmethyl)pyridine ligand framework are also active in ethylene polymerization after MAO activation, confirming the general utility of this ligand architecture [2].

Olefin polymerization catalysis Vanadium complex Ultra-high molecular weight polyethylene

Optimal Procurement Scenarios for 2,6-Bis(bromomethyl)pyridine: Where the Quantitative Differentiation Pays Off


Synthesis of Terdentate Pincer Ligands and N-Heterocyclic Carbene Precursors Requiring Efficient Double Alkylation

When the synthetic objective is installation of two identical or distinct nucleophiles at the 2- and 6-positions of a pyridine scaffold, 2,6-bis(bromomethyl)pyridine is the preferred bis-electrophile. The ~50-fold kinetic advantage of bromide over chloride leaving groups [1] ensures that both alkylation steps proceed to completion under mild conditions, minimizing mono-alkylated intermediates and simplifying purification. This is particularly critical for pincer ligand synthesis where terdentate N,C,N or N,N,N coordination is required, as demonstrated by the silver(I) carbene pincer complex obtained via reaction with n-butylimidazole [2] and the vanadium(III) polymerization catalysts derived from bis(azolylmethyl)pyridine ligands [3].

Macrocycle and Cyclophane Construction via 3+1 or 2+2 Condensation Strategies

For macrocyclization under high-dilution or template-directed conditions, the high leaving-group ability of the benzylic bromides in 2,6-bis(bromomethyl)pyridine is essential to outcompete oligomerization and polymerization side reactions. The successful isolation of a dicationic imidazolium-linked cyclophane in 50% yield via 3+1 condensation [2] and the bisalkylated tetrathiometalate macrocycle in 76.0% yield [4] demonstrates that the bromo compound provides sufficient reactivity for efficient ring closure. The chloro analog would be expected to require longer reaction times or elevated temperatures, increasing the risk of side-product formation that plagues macrocycle synthesis.

Pharmaceutical Intermediate Manufacturing: Pizadil and Related Pyridine-Containing Drug Candidates

2,6-Bis(bromomethyl)pyridine is the established key intermediate for the platelet aggregation inhibitor pizadil [5]. The patent-validated one-step synthesis from 2,6-lutidine with 85.6–86.5% yield and 97% purity at multi-hundred-gram scale [5] provides a scalable, cost-effective supply chain for pharmaceutical development and manufacturing. For procurement managers sourcing this intermediate for GMP or pilot-plant campaigns, the demonstrated process robustness and use of commodity raw materials reduce scale-up risk compared to the chloro analog, whose industrial synthesis and pharmaceutical intermediate applications are less well-documented in the patent literature.

Olefin Polymerization Catalyst Development Requiring Well-Defined Single-Site Metal Complexes

Research groups developing homogeneous olefin polymerization catalysts benefit from the reliable conversion of 2,6-bis(bromomethyl)pyridine to terdentate bis(azolylmethyl)pyridine pro-ligands. The derived vanadium(III) and chromium(III) complexes, upon activation with alkylaluminum co-catalysts, produce polyethylene with Mw up to 1.0 × 10⁶ g/mol and unimodal molecular weight distributions, characteristic of single-site catalytic behavior [3][6]. This well-defined catalyst performance is contingent on the purity and structural fidelity of the ligand, which in turn depends on the complete double alkylation enabled by the bromomethyl electrophiles. Procurement of high-purity (98%) 2,6-bis(bromomethyl)pyridine directly supports reproducible catalyst synthesis and polymerization outcomes.

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